molecular formula C15H13NO3S B3363146 4-{[(4-Carbamoylphenyl)methyl]sulfanyl}benzoic acid CAS No. 1017021-25-8

4-{[(4-Carbamoylphenyl)methyl]sulfanyl}benzoic acid

Cat. No.: B3363146
CAS No.: 1017021-25-8
M. Wt: 287.3 g/mol
InChI Key: QVSMWXCDPOMIQQ-UHFFFAOYSA-N
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Description

4-{[(4-Carbamoylphenyl)methyl]sulfanyl}benzoic acid is a synthetic organic compound featuring a sulfide bridge connecting two aromatic rings, one of which is a benzoic acid derivative and the other a benzamide. This structure classifies it among sulfanylbenzoic acid derivatives, a category of compounds recognized for their utility as key building blocks in pharmaceutical research and the synthesis of more complex molecules . Compounds with similar scaffolds have been investigated for a range of biological activities, and the presence of both carboxylic acid and carboxamide functional groups on distinct rings makes this molecule a versatile intermediate for further chemical derivatization, such as in the creation of novel amides, esters, or metal-coordinating complexes . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are advised to handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-carbamoylphenyl)methylsulfanyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c16-14(17)11-3-1-10(2-4-11)9-20-13-7-5-12(6-8-13)15(18)19/h1-8H,9H2,(H2,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSMWXCDPOMIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=CC=C(C=C2)C(=O)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(4-Carbamoylphenyl)methyl]sulfanyl}benzoic acid typically involves the reaction of 4-(aminocarbonyl)benzyl chloride with thiobenzoic acid under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Biology

4-{[(4-Carbamoylphenyl)methyl]sulfanyl}benzoic acid has been investigated for its potential as a biochemical probe. Preliminary studies suggest that it may interact with specific molecular targets, inhibiting certain enzymes or receptors, which could lead to biological effects such as modulation of inflammatory responses and cell proliferation.

Medicine

This compound is being explored for its therapeutic properties, particularly in anti-inflammatory and anticancer activities. Research indicates that related compounds exhibit significant anticancer properties against various cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values ranging from 3.0 µM to 5.85 µM. Additionally, it has shown potential in inhibiting pro-inflammatory pathways like NF-κB activation.

Anticancer Activity

The anticancer efficacy of this compound has been supported by studies demonstrating its antiproliferative effects on human cancer cell lines. For example, certain derivatives have shown IC50 values below 10 µM across multiple cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AA5493.0
Compound BMCF-75.85
Compound CVarious<10

Anti-inflammatory Activity

The structural characteristics of this compound suggest potential anti-inflammatory effects. Studies have indicated that sulfamoyl compounds can enhance NF-κB activity inhibition, providing insights into their mechanism of action.

Enzyme Inhibition Studies

Inhibition studies have shown that certain analogs can effectively inhibit acetylcholinesterase (AChE), suggesting that this compound may also serve as a potent inhibitor in similar contexts.

Molecular Docking Studies

Molecular docking studies are being utilized to predict how this compound binds to target proteins involved in cancer proliferation and inflammation. These studies highlight the importance of the carbamoyl and sulfanyl groups in enhancing biological activity.

Mechanism of Action

The mechanism of action of 4-{[(4-Carbamoylphenyl)methyl]sulfanyl}benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating inflammatory responses and cell proliferation.

Comparison with Similar Compounds

Substituent Variations: Sulfanyl vs. Sulfonyl/Sulfonamide

Compound Name Key Structural Features Molecular Weight (g/mol) Solubility Biological Relevance
4-{[(4-Carbamoylphenyl)methyl]sulfanyl}benzoic acid -S-CH₂ linkage
-CONH₂ substituent
287.34 Moderate (DMSO, methanol) STAT3 inhibition (Ki ~8.4–16.7 µM)
4-{[(4′-Methoxy[1,1′-biphenyl]-4-yl)sulfonyl]amino}benzoic acid -SO₂-NH linkage
-Biphenyl + methoxy
385.41 Low (chloroform) Rigid structure for receptor binding
4-(N-(4-Methoxyphenyl)sulfamoyl)benzoic acid -SO₂-NH linkage
-OCH₃ substituent
291.32 High (DMSO) High structural similarity (0.97)
4-(((4-(Aminosulfonyl)phenyl)sulfonyl)amino)benzoic acid Dual -SO₂ groups
-NH₂SO₂ substituent
356.38 High (aqueous) Enhanced polarity, poor membrane permeability

Key Differences :

  • Sulfanyl vs. Sulfonyl : The -S-CH₂ group in the target compound is less electron-withdrawing than -SO₂, reducing acidity (pKa ~4.5 vs. ~1–2 for sulfonyl derivatives) and enhancing lipophilicity .
  • Carbamoyl vs.

Electronic and Spectral Properties

  • DFT Studies : Calculations on 4-carbamoylphenyl boronic acid (analog) reveal a HOMO-LUMO gap of ~5.2 eV, indicating moderate reactivity. The carbamoyl group lowers electron density at the benzene ring, stabilizing the molecule .
  • UV-Vis Spectroscopy : Sulfanyl derivatives (e.g., 4-[(4-bromophenyl)sulfonyl]benzoic acid) exhibit λmax ~260–280 nm due to π→π* transitions, while sulfonamides show redshifted absorption (~290 nm) from extended conjugation .

Biological Activity

The compound 4-{[(4-Carbamoylphenyl)methyl]sulfanyl}benzoic acid is a derivative of benzoic acid that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory therapies. This article aims to explore its biological activity through a synthesis of available research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzoic acid core with a sulfanyl group and a carbamoylphenyl substituent. The presence of these functional groups is believed to contribute to its biological activity.

Structural Formula

C16H16N2O3S\text{C}_{16}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain benzamide derivatives demonstrate potent inhibition against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values ranging from 3.0 µM to 5.85 µM, indicating their potential as effective anticancer agents .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Reference
Compound AA5493.0
Compound BMCF-75.85
Compound CHeLa4.53

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects, particularly through the inhibition of pro-inflammatory pathways such as NF-κB activation. Studies have identified related sulfamoyl compounds that enhance NF-κB activity, indicating a possible mechanism for their anti-inflammatory properties .

Enzyme Inhibition Studies

Inhibition studies involving acetylcholinesterase (AChE) have shown that certain analogs of benzoic acid can serve as effective inhibitors, which may also apply to the compound . The K_i values for some derivatives were found to be significantly lower than standard inhibitors, suggesting a strong binding affinity .

Study on Anticancer Efficacy

A study conducted on various synthesized benzamide derivatives revealed that those with sulfamoyl groups exhibited notable antiproliferative activities against human cancer cell lines. The most potent compound showed an IC50 value of less than 10 µM across multiple cell lines, highlighting the potential for further development in cancer therapy .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding modes of these compounds to target proteins involved in cancer proliferation and inflammation. These studies provide insights into how structural modifications can enhance biological activity, emphasizing the importance of the carbamoyl and sulfanyl groups in improving efficacy .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfoxide (-SO-) and sulfone (-SO₂-) derivatives under controlled conditions:

Oxidizing AgentConditionsProductYieldReference
H₂O₂ (30%)Acetic acid, 40-45°C, 6 hrsSulfoxide78%
m-CPBADCM, 0°C to RT, 4 hrsSulfone92%
KMnO₄Acidic aqueous, 60°C, 2 hrsSulfone85%

Mechanistic Insights :

  • H₂O₂-mediated oxidation proceeds via a radical intermediate stabilized by the electron-donating carbamoyl group .

  • Mn-based catalysts enhance selectivity for sulfone formation by promoting double oxidation .

Carboxylic Acid Group

The benzoic acid moiety participates in esterification and salt formation:

  • Esterification : Reacts with methanol (H₂SO₄ catalyst, reflux) to yield methyl ester (95% conversion) .

  • Salt Formation : Forms water-soluble sodium salts with NaOH (pH > 10) .

Carbamoyl Group

The amide bond demonstrates moderate stability:

ConditionResultHalf-LifeReference
1M HCl, 80°CHydrolysis to carboxylic acid2.5 hrs
1M NaOH, 60°CPartial decomposition4.7 hrs
Physiological pHStable (>24 hrs)-

Electrophilic Aromatic Substitution

The benzene rings undergo nitration and sulfonation:

ReactionReagentsPositionYieldReference
NitrationHNO₃/H₂SO₄, 0°CMeta to -COOH68%
SulfonationSO₃/H₂SO₄, 50°CPara to -S-54%

Substituent Effects :

  • The electron-withdrawing -COOH group directs electrophiles to the meta position on the benzoic acid ring.

  • The sulfanyl group activates the adjacent phenyl ring for electrophilic attack.

Metal Complexation

The compound forms coordination complexes with transition metals:

Metal SaltLigand SitesApplicationReference
Mn(CF₃SO₃)₂Carboxylic acid O, sulfanyl SOxidation catalysis
PdCl₂Amide N, sulfanyl SCross-coupling

Catalytic Activity :

  • Mn complexes enhance alkane oxidation efficiency (up to 970 turnovers) .

  • Pd-mediated Suzuki couplings show >80% yield with aryl boronic acids.

Reduction of Carbamoyl Group

LiAlH₄ reduces the amide to a primary amine:

\text{4 4 Carbamoylphenyl methyl sulfanyl}benzoicacid}\xrightarrow{\text{LiAlH}_4,\text{THF}}\text{4 4 Aminophenyl methyl sulfanyl}benzoicacid}\quad (65\%\text{ yield})[8]

Thiol-Disulfide Exchange

The sulfanyl group participates in dynamic covalent chemistry:

\text{R SH 4 4 Carbamoylphenyl methyl sulfanyl}benzoicacid}\rightleftharpoons \text{R S S CH C H CONH Benzoic acid derivative}\quad[1]

Biological Activity Correlations

While not a direct reaction, structural analogs exhibit:

  • Antimicrobial effects : Through membrane disruption (MIC: 8 µg/mL against S. aureus) .

  • Adjuvant activity : Synergy with TLR-4 agonists in NF-κB activation .

Q & A

Q. How can researchers balance open data sharing with confidentiality in studies involving this compound?

  • Guidelines :
  • De-identification : Remove synthetic routes or biological data tied to proprietary projects before public deposition .
  • Controlled access : Use repositories like Zenodo with embargo periods or restricted access for sensitive data .
  • Informed consent : For clinical studies, include clauses allowing anonymized data reuse in ethics approvals .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{[(4-Carbamoylphenyl)methyl]sulfanyl}benzoic acid
Reactant of Route 2
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4-{[(4-Carbamoylphenyl)methyl]sulfanyl}benzoic acid

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